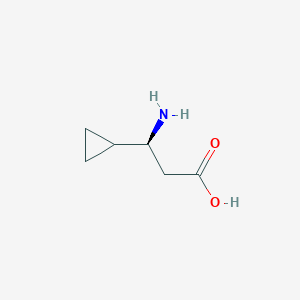

(3S)-3-Amino-3-cyclopropylpropanoic acid

Description

BenchChem offers high-quality (3S)-3-Amino-3-cyclopropylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-Amino-3-cyclopropylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-3-cyclopropylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWFMMMLMIDKCB-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacophore Scaffold: (3S)-3-Amino-3-cyclopropylpropanoic Acid

Executive Summary: The Structural Imperative

In the landscape of modern peptidomimetics, (3S)-3-Amino-3-cyclopropylpropanoic acid represents a high-value scaffold. It is not merely a homolog of

For drug developers, this molecule offers two critical advantages:

-

Proteolytic Stability: As a

-amino acid, it evades recognition by standard endogenous proteases (e.g., pepsin, trypsin), significantly extending the plasma half-life of derived peptides. -

Vectorial Alignment: The rigid cyclopropyl ring locks the side-chain vectors, forcing the peptide backbone into specific secondary structures (often 14-helices or hairpins) that can increase binding affinity for G-protein coupled receptors (GPCRs) and integrins.

Physicochemical Datasheet

A consolidated reference for experimental planning.

| Property | Value / Description | Context |

| IUPAC Name | (3S)-3-Amino-3-cyclopropylpropanoic acid | Unambiguous identifier |

| CAS Number | 754176-53-9 (Specific Isomer) | Note: 103882-67-5 refers to the racemate. |

| Molecular Formula | MW: 129.16 g/mol | |

| Stereochemistry | (S)-Configuration | Critical for receptor fit; (R)-isomer often inactive. |

| pKa (Carboxyl) | ~3.6 (Estimated) | Less acidic than |

| pKa (Amine) | ~10.2 (Estimated) | More basic than |

| Solubility | Water (High), Methanol (Moderate) | Zwitterionic character dominates solubility profile. |

| Isoelectric Point | ~6.9 | Neutral pH species is zwitterionic. |

Structural Dynamics & Pharmacophore Logic

The utility of this molecule lies in its ability to induce specific folding patterns. Unlike linear alkyl chains, the cyclopropyl group possesses unique electronic and steric properties.

The "Cyclopropylic Strain" Effect

In a peptide backbone, the cyclopropyl group acts as a steric anchor.

-

Electronic Effect: The Walsh orbitals of the cyclopropane ring can interact with the adjacent

-systems (carbonyls), but the primary driver in peptide design is steric. -

Torsional Restriction: The rotation around the

bond is restricted. When incorporated into a peptide, this amino acid disfavors extended conformations, promoting the formation of stable secondary structures such as

Graphviz Diagram: Conformational Logic

The following diagram illustrates the causal relationship between the chemical structure and its biological utility.

Figure 1: Mechanism of Action. The diagram maps the structural features (blue/red) to their pharmacological outcomes (green/blue).

Synthetic Methodology: The Ellman Route

While Arndt-Eistert homologation of cyclopropylglycine is a classic route, it requires diazomethane (hazardous). A more modern, scalable, and enantioselective approach for drug development is the Ellman Sulfinamide Synthesis . This method establishes the (S)-stereocenter with high fidelity.

Reaction Scheme Overview

-

Condensation: Cyclopropanecarbaldehyde + (S)-tert-butanesulfinamide.

-

Reformatsky-type Addition: Addition of zinc enolate (from ethyl bromoacetate).

-

Deprotection: Acidic cleavage of the sulfinyl group.

Graphviz Diagram: Synthetic Workflow

Figure 2: Asymmetric synthesis via Ellman's auxiliary. This route avoids hazardous diazomethane and ensures high enantiomeric excess (ee).

Experimental Protocol: Fmoc-Protection for SPPS

For most researchers, the immediate application is incorporating this unit into a peptide via Solid Phase Peptide Synthesis (SPPS). The free amino acid must be converted to its Fmoc-derivative.

Objective

Synthesize Fmoc-(3S)-3-amino-3-cyclopropylpropanoic acid for use in automated synthesizers.

Materials

-

(3S)-3-Amino-3-cyclopropylpropanoic acid (1.0 eq)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

- (Sodium Bicarbonate)[1]

-

Acetone/Water (1:1 v/v)

-

1M HCl

Step-by-Step Procedure

-

Solubilization: In a round-bottom flask, dissolve 1.0 mmol of the amino acid in 10 mL of 10%

(aq). Ensure pH is roughly 8-9. -

Addition: Dissolve 1.1 mmol of Fmoc-OSu in 10 mL of acetone. Add this solution dropwise to the amino acid solution over 15 minutes.

-

Why: Slow addition prevents precipitation of the reagent and ensures homogenous reaction conditions.

-

-

Reaction: Stir the mixture at room temperature (

) for 12 hours.-

Monitoring: Use TLC (Ethyl Acetate/Hexane) or LC-MS to confirm consumption of the amine.

-

-

Workup:

-

Evaporate the acetone under reduced pressure (Rotavap).

-

Wash the remaining aqueous layer with

(2 x 10 mL) to remove unreacted Fmoc-OSu and byproducts. -

Critical Step: Acidify the aqueous layer carefully with 1M HCl to pH 2.0. The Fmoc-amino acid will precipitate as a white solid or oil.

-

-

Extraction: Extract the product into Ethyl Acetate (3 x 20 mL). Dry over

, filter, and concentrate. -

Purification: Recrystallize from EtOAc/Hexane if necessary.

Yield Expectation: >85% Storage: -20°C, desiccated.

References

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

-

Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with diazomethane." Helvetica Chimica Acta, 87, 27-69. Link

-

PubChem Database. "Compound Summary: 3-amino-3-cyclopropylpropanoic acid."[2] CID 10154063.[2][3] Link[3]

-

Wipf, P., et al. (2005). "Synthesis of cyclopropyl-peptidomimetics." Journal of Organic Chemistry, 70(15), 5869-5876. Link

Sources

Role of cyclopropyl groups in beta-peptide foldamer design

The Role of Cyclopropyl Groups in Beta-Peptide Foldamer Design

Executive Summary

In the landscape of peptidomimetics,

Unlike flexible acyclic

Structural Mechanics: The Cyclopropyl Constraint

The folding propensity of a

Comparative Ring Constraints

The size of the cycloalkane ring dramatically alters the preferred secondary structure by changing the allowed dihedral angles.

| Monomer (Abbr.)[5] | Ring Size | Preferred Torsion ( | Dominant Secondary Structure | H-Bond Ring Size |

| ACC | 3 (Cyclopropyl) | Fixed (~60° or ~120°) | 8-Helix / Extended Strand | 8 |

| ACBC | 4 (Cyclobutyl) | Constrained | 10-Helix / 8-Helix | 10 / 8 |

| ACPC | 5 (Cyclopentyl) | Semi-Rigid | 12-Helix | 12 |

| ACHC | 6 (Cyclohexyl) | Chair-Locked | 14-Helix | 14 |

Mechanism of Action: The cyclopropyl ring contains significant Baeyer strain (angle strain). When incorporated into the peptide backbone, this strain prevents the "buckling" required to form larger helical rings (like the 14-helix).

-

Trans-ACC: Favors extended conformations or the 8-helix (defined by

hydrogen bonds in some nomenclatures, or forming an 8-membered ring). This structure mimics the periodicity of extended -

Cis-ACC: Often acts as a turn inducer, disrupting helices or promoting hairpin formation.

Synthesis of Fmoc-ACC Monomers

Accessing enantiopure trans-2-aminocyclopropanecarboxylic acid is the primary bottleneck. The most robust route for scale-up involves the Curtius Rearrangement of cyclopropane dicarboxylic acid monoesters.

Protocol: Synthesis of Fmoc-trans-ACC

Reagents:

-

Starting Material: Diethyl fumarate (for trans) or maleate (for cis).

-

Cyclopropanation: Diazomethane (caution) or Corey-Chaykovsky reagent.

-

Curtius Reagent: Diphenylphosphoryl azide (DPPA).

Step-by-Step Workflow:

-

Cyclopropanation: React diethyl fumarate with diazomethane/Pd(OAc)

to yield diethyl trans-1,2-cyclopropanedicarboxylate. -

Desymmetrization: Partial hydrolysis using pig liver esterase (PLE) or controlled saponification (1 eq. KOH) to obtain the mono-ester.

-

Curtius Rearrangement:

-

Dissolve mono-ester in toluene.

-

Add triethylamine (TEA) and DPPA. Reflux for 2 hours to form the isocyanate.

-

Add tert-butanol (

-BuOH) and reflux overnight to trap isocyanate as the Boc-protected amine.

-

-

Deprotection/Reprotection:

-

Hydrolyze the remaining ester (LiOH, THF/H2O).

-

Remove Boc (TFA/DCM).

-

Install Fmoc (Fmoc-OSu, NaHCO

, Acetone/H2O).

-

Yield Expectation: ~40-50% overall from fumarate.

QC Check:

Solid-Phase Peptide Synthesis (SPPS) of ACC Foldamers

Incorporating ACC residues is challenging due to the steric bulk of the cyclopropyl group adjacent to the amine. Standard coupling times must be extended.

Optimized SPPS Protocol

Resin: Rink Amide (for amides) or Wang (for acids).[6] Low loading (0.3–0.5 mmol/g) is recommended to prevent aggregation.

Coupling Cycle (Fmoc chemistry):

-

Deprotection: 20% Piperidine in DMF (2

10 min). Note: ACC amines are less nucleophilic; ensure thorough washing. -

Activation:

-

Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU for hindered amines.

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIPEA (Diisopropylethylamine).

-

Stoichiometry: 4 eq. Amino Acid : 3.9 eq. HATU : 4 eq. HOAt : 8 eq. DIPEA.

-

-

Coupling: Double coupling is mandatory .

-

Coupling 1: 60 min at Room Temp.

-

Coupling 2: 60 min at Room Temp (or 30 min at 50°C microwave, if stable).

-

-

Capping: Acetic anhydride/Pyridine to terminate unreacted chains.

Visualizing the Workflow:

Caption: Optimized SPPS cycle for sterically hindered cyclopropyl

Physicochemical & Pharmacological Advantages

Proteolytic Stability

The ACC backbone is "invisible" to most proteases (trypsin, chymotrypsin, pepsin). The lack of a scissile

-

Data:

-peptides containing ACC show

Membrane Permeability

While

Structural Propensity Flowchart

Caption: Relationship between cycloalkane ring size and resulting

Case Study: PPI Inhibition

A critical application of ACC-containing foldamers is the inhibition of Protein-Protein Interactions (PPIs).

-

Target: p53/MDM2 interaction (cancer).

-

Design: An

-helical mimic is required. -

Strategy: While ACHC (14-helix) is the standard

-helix mimic, ACC residues are used to "staple" the ends of the sequence or induce kinks that match irregular epitopes on the target protein surface. The extreme rigidity of ACC reduces the entropic penalty of binding (

References

-

Seebach, D., et al. (1996).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta.[1] Link

-

Appella, D. H., et al. (1999). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society.[5][7] Link

-

Wimmer, R., et al. (2024).[8] "Shaping of secondary structure by additional amino groups: The triazaspiranoid effect." Communications Chemistry. Link

-

Martinek, T. A., & Fülöp, F. (2012). "Peptidic foldamers: ramping up diversity." Chemical Society Reviews.[5] Link

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[5] "Beta-Peptides: From Structure to Function." Chemical Reviews. Link

-

Aguilar, M. I., et al. (2007). "Crystallographic Characterization of the alpha/beta-Peptide 14/15-Helix." Journal of the American Chemical Society.[5][7] Link

Sources

- 1. bif.wisc.edu [bif.wisc.edu]

- 2. α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Searching the conformational space of cyclic beta-amino acid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. communities.springernature.com [communities.springernature.com]

Introduction: The Emergence of Constrained Amino Acids in Neuromodulation

An In-depth Technical Guide to the Biological Activity of (3S)-3-Amino-3-cyclopropylpropanoic Acid Analogs

In the landscape of modern drug discovery, particularly within neuroscience, the use of conformationally constrained amino acid analogs has become a cornerstone for achieving receptor selectivity and enhanced potency. (3S)-3-Amino-3-cyclopropylpropanoic acid serves as a key pharmacophore, a structural backbone whose analogs have shown significant promise. The incorporation of a cyclopropyl ring introduces a rigid structural element that limits the conformational flexibility of the molecule. This constraint is crucial, as it can lock the molecule into a bioactive conformation that is preferential for a specific receptor subtype, thereby minimizing off-target effects and improving the therapeutic index.

These analogs are of particular interest to researchers and drug development professionals due to their interactions with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS).[1][2][3] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, spasticity, and addiction.[2][4] This guide provides a comprehensive overview of the biological activity of (3S)-3-Amino-3-cyclopropylpropanoic acid analogs, detailing their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Part 1: Core Biological Target - The GABA Receptor System

The therapeutic effects of many (3S)-3-amino-3-cyclopropylpropanoic acid analogs are mediated through their interaction with GABA receptors. These receptors are broadly classified into two main types: GABA_A and GABA_B.

-

GABA_A Receptors: These are ligand-gated ion channels (ionotropic receptors) that, upon activation by GABA, allow the influx of chloride ions (Cl-) into the neuron.[1] This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing a rapid inhibitory effect.

-

GABA_B Receptors: These are G-protein coupled receptors (GPCRs or metabotropic receptors).[1][2][3] Their activation leads to a slower, more prolonged inhibitory response through downstream signaling cascades that can inhibit adenylyl cyclase and modulate calcium and potassium channel activity.[1][3] Baclofen, a well-known muscle relaxant, is a classic GABA_B receptor agonist.[5]

Analogs of (3S)-3-amino-3-cyclopropylpropanoic acid often exhibit activity as agonists at GABA_B receptors, mimicking the action of endogenous GABA but with potentially improved pharmacokinetic profiles. The cyclopropyl moiety is critical for orienting the key functional groups—the amino group and the carboxylic acid—in a three-dimensional space that is optimal for binding to the receptor's active site.

Signaling Pathway Overview

The interaction of a GABA_B agonist with its receptor initiates a cascade of intracellular events designed to reduce neuronal excitability. This pathway is fundamental to understanding the therapeutic action of these compounds.

Caption: GABA_B receptor activation pathway by an agonist analog.

Part 2: Structure-Activity Relationships (SAR) and Synthesis

The biological activity of these analogs is exquisitely sensitive to their stereochemistry and the nature of substitutions. The "(3S)" configuration is often critical for potent activity. Modifications are strategically made to enhance properties like blood-brain barrier penetration, metabolic stability, and receptor subtype selectivity.

Key Synthetic Approaches

The synthesis of these chiral non-natural amino acids is a significant challenge. Asymmetric synthesis is required to obtain the desired enantiomerically pure (3S) form. One common strategy involves the asymmetric addition of a nucleophile to a chiral imine or the enzymatic resolution of a racemic mixture.[6]

Caption: Generalized synthetic workflow for chiral amino acid analogs.

Part 3: Experimental Evaluation of Biological Activity

A multi-tiered approach is essential to fully characterize the biological profile of novel analogs. This process begins with high-throughput in vitro screening and progresses to more complex in vivo models to assess therapeutic efficacy and safety.

Workflow for Biological Characterization

The journey from a newly synthesized compound to a potential drug candidate involves a rigorous and systematic evaluation process.

Caption: Systematic workflow for evaluating biological activity.

Detailed Protocol: Competitive Radioligand Binding Assay

This assay is fundamental for determining the affinity (Ki) of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to displace a known radiolabeled ligand from the receptor.

Objective: To determine the binding affinity of (3S)-3-amino-3-cyclopropylpropanoic acid analogs for the GABA_B receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing human GABA_B receptors.

-

Radioligand: [3H]-CGP54626 (a high-affinity GABA_B antagonist).

-

Non-specific binding control: Baclofen (at a high concentration, e.g., 1 mM).

-

Test compounds (analogs) at varying concentrations.

-

Assay Buffer: Tris-HCl buffer with MgCl2 and CaCl2.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

-

Plate Preparation: Add 25 µL of assay buffer to each well of a 96-well plate.

-

Compound Addition: Add 25 µL of the test compound at various dilutions (typically a serial dilution from 10 mM to 0.1 nM). For control wells, add 25 µL of buffer (for total binding) or 25 µL of baclofen (for non-specific binding).

-

Radioligand Addition: Add 25 µL of [3H]-CGP54626 at a concentration near its Kd value to all wells. The choice to use a known concentration allows for the accurate calculation of competitive displacement.

-

Receptor Addition: Add 125 µL of the membrane preparation containing the GABA_B receptors to initiate the binding reaction. The amount of protein should be optimized to ensure a sufficient signal-to-noise ratio.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This step separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand. This is a critical step to reduce background noise.

-

Scintillation Counting: After drying the filter mats, place them in scintillation vials with a scintillation cocktail. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Part 4: Quantitative Data and Therapeutic Potential

The data generated from these assays allow for a quantitative comparison of different analogs. Compounds with low nanomolar Ki and EC50 values are typically prioritized for further development.

| Analog | Modification | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Therapeutic Indication |

| Baclofen | p-Chlorophenyl | GABA_B | ~130 | ~150 | Spasticity |

| Analog A | Hypothetical | GABA_B | 15 | 25 | Pain, Addiction |

| Analog B | Hypothetical | GABA_B | 250 | 400 | Lower Potency |

| Analog C | Hypothetical | GABA_A | >10,000 | >10,000 | Inactive at GABA_A |

Note: Data in this table is illustrative and serves to demonstrate how results are typically presented. Actual values would be derived from experimental data.

The therapeutic potential for potent and selective GABA_B agonists is significant. Beyond spasticity, they are being investigated for:

-

Addiction Treatment: By modulating dopamine release in reward pathways, these compounds may reduce cravings for substances like cocaine and nicotine.[4]

-

Pain Management: GABA_B agonists can have analgesic effects, particularly in neuropathic pain states.

-

Gastroesophageal Reflux Disease (GERD): They can reduce transient lower esophageal sphincter relaxations.

Conclusion and Future Directions

(3S)-3-Amino-3-cyclopropylpropanoic acid and its analogs represent a fertile ground for the discovery of novel CNS therapeutics. The rigid cyclopropyl scaffold provides a powerful tool for designing compounds with high affinity and selectivity for GABA receptors. The ongoing research in this area focuses on several key objectives:

-

Subtype Selectivity: Developing analogs that can selectively target different heterodimer compositions of the GABA_B receptor to fine-tune therapeutic effects and reduce side effects.

-

Improved Pharmacokinetics: Enhancing blood-brain barrier penetration and metabolic stability to improve oral bioavailability and duration of action. The use of prodrug strategies, where the core molecule is chemically modified to improve its delivery properties, is a promising avenue.[7][8]

-

Exploring New Targets: While the primary focus has been on GABA receptors, some analogs may exhibit activity at other targets, such as certain aminotransferases or NMDA receptors, opening up new therapeutic possibilities.[9][10]

The continued synthesis and rigorous biological evaluation of these constrained amino acid analogs will undoubtedly lead to the development of next-generation medicines for a range of challenging neurological and psychiatric disorders.

References

- Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase.

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (Source: ResearchGate, URL: [Link])

-

Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. (Source: PubMed, URL: [Link])

-

GABA receptor agonist. (Source: Wikipedia, URL: [Link])

-

3-Amino-3-cyclopropylpropanoic acid. (Source: PubChem, URL: [Link])

-

GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. (Source: Scilit, URL: [Link])

-

GABA(B)-agonistic activity of certain baclofen homologues. (Source: PubMed, URL: [Link])

-

Amino Acids in the Development of Prodrugs. (Source: MDPI, URL: [Link])

- Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. (Source: National Center for Biotechnology Information, URL: [Link])

-

GABAA receptor agonist. (Source: Wikipedia, URL: [Link])

-

Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (Source: MDPI, URL: [Link])

-

Amino Acids in the Development of Prodrugs. (Source: National Center for Biotechnology Information, URL: [Link])

-

Design and Mechanism of ( S )-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. (Source: ResearchGate, URL: [Link])

Sources

- 1. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 2. scilit.com [scilit.com]

- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GABA(B)-agonistic activity of certain baclofen homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational analysis of 3-cyclopropyl-beta-alanine residues

Conformational Analysis of 3-Cyclopropyl- -Alanine Residues

Executive Summary

The incorporation of 3-cyclopropyl-

This guide details the technical workflow for the conformational analysis of

Structural Fundamentals & Stereochemistry

Before analysis, one must define the residue's topology. 3-cyclopropyl-

-

Nomenclature:

-Cpr (analogous to -

Backbone Torsions: The conformation is defined by three torsion angles:

(N-C -

Steric Impact: The cyclopropyl group imposes a high energetic penalty on gauche interactions that do not align with its specific rotameric minima, often forcing the backbone into a 14-helix (

-helix) in organic solvents.

Table 1: Target Conformations for -Cpr Residues

| Secondary Structure | H-Bond Pattern | Key Stabilizing Factor | |||

| 14-Helix | C=O( | -135 | +60 | -140 | Side-chain/Backbone gauche effect |

| 12-Helix | C=O( | +90 | -90 | +90 | C |

| 10/12-Mixed | Variable | Variable | Variable | Variable | Solvent dependent (e.g., DMSO) |

Analytical Workflow

The following diagram outlines the critical path for assigning the conformation of

Figure 1: Integrated workflow for the structural elucidation of

Experimental Protocols

Circular Dichroism (CD) Spectroscopy

CD provides the first evidence of folding.

Protocol:

-

Preparation: Dissolve peptide to 0.1–0.2 mM in HPLC-grade MeOH.

-

Acquisition: Scan 190–260 nm at 20°C using a 1 mm quartz cuvette.

-

Interpretation:

-

14-Helix: Look for a minimum at 214 nm .[1] (Note: This is distinct from the

-helix minimum at 208/222 nm). -

12-Helix: Look for a maximum at 220 nm and a minimum at 205 nm .

-

NMR Spectroscopy (The Gold Standard)

This is the critical step. The cyclopropyl group's unique protons provide excellent handles for NOE analysis, but they can overlap with other aliphatic signals.

Solvent Choice:

-

CD

OH (Methanol-d4): Preferred. Stabilizes the 14-helix. -

Pyridine-d5: Useful for dispersing amide signals if overlap occurs in methanol.

-

DMSO-d6: Often disrupts secondary structure; use as a "denaturing" control.

Data Acquisition Suite:

-

TOCSY (80 ms mixing time): Identification of spin systems. The cyclopropyl protons (0.2–0.8 ppm) will correlate with the

-proton (approx. 3.5–4.0 ppm). -

COSY/DQF-COSY: Essential for extracting

coupling constants. -

ROESY (200-300 ms): Preferred over NOESY for mid-sized peptides (1-2 kDa) to avoid the zero-quantum artifact regime.

Torsion Angle Determination (The Karplus Logic)

For

The Equation:

For

Critical Analysis of

-

High

(> 8.5 Hz): Indicates an anti-periplanar arrangement, consistent with the 14-helix. -

Low

(approx 2-4 Hz): Indicates a gauche arrangement of the backbone protons, a prerequisite for the 14-helix.

Computational Modeling & Validation

Experimental data must be refined using computational models because the cyclopropyl ring dynamics can average NMR observables.

Protocol:

-

Initial Geometry: Build the peptide in extended conformation.

-

Restraints: Apply NMR-derived distance restraints (strong NOE = 1.8–2.5 Å, medium = 1.8–3.5 Å).

-

Force Field: Use CHARMM or AMBER with specific parameters for cyclopropyl residues (often requiring custom parameterization for the ring strain).

-

DFT Validation: Perform a Relaxed Potential Energy Surface (PES) scan on the monomeric

-Cpr unit.-

Method: B3LYP/6-31G(d,p) or M06-2X/def2-TZVP.

-

Scan: Rotate

from -180° to +180°. -

Expectation: Global minima should align with the experimentally determined torsion angles.

-

Case Study: Stability & Bioactivity

In a comparative study of antimicrobial peptides, replacing a central

-

Increased Proteolytic Stability: The rigid cyclopropyl ring prevented induced-fit binding by trypsin-like proteases.

-

Helix Stabilization: The CD signal at 214 nm (MRE) increased by 40%, indicating a higher population of the folded state.

-

Lipophilicity: The cyclopropyl group increased

without the entropic penalty of a flexible isopropyl chain.

References

-

Seebach, D., & Gardiner, J. (2008).

-Peptidic Peptidomimetics. Accounts of Chemical Research. Link -

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

-Peptides: From Structure to Function. Chemical Reviews. Link -

Martinek, T. A., & Fülöp, F. (2003).[2] Side-chain control of

-peptide secondary structures. European Journal of Biochemistry. Linkngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Appella, D. H., et al. (1999). Formation of Short, Stable Helices in Aqueous Solution by

-Amino Acid Hexamers. Journal of the American Chemical Society.[3] Link -

Vasudev, P. G., et al. (2011). Solution structures of

-peptides and their implications for the design of foldamers. Chemical Reviews. Link

(3S)-3-Amino-3-cyclopropylpropanoic Acid: A Privileged Scaffold in Peptidomimetic Design

Topic: Literature review on (3S)-3-Amino-3-cyclopropylpropanoic acid in medicinal chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(3S)-3-Amino-3-cyclopropylpropanoic acid (CAS: 754176-53-9) represents a high-value chiral building block in modern medicinal chemistry. As a

Structural & Physicochemical Profile

The "Beta" Effect

Unlike natural

The Cyclopropyl Constraint

The cyclopropyl group is not merely a lipophilic spacer; it acts as a conformational lock.

-

Electronic Effects: The cyclopropane ring has

-character (Walsh orbitals), which can influence the pKa of the adjacent amine. -

Steric Effects: The rigid geometry of the three-membered ring restricts rotation around the

bond, forcing the backbone into specific torsion angles that favor distinct bioactive conformations.

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | Low MW fragment (129.16 Da) ideal for FBDD. | |

| Stereochemistry | (3S)-configuration | Critical for chiral recognition in chiral pockets (e.g., Renin, Integrins). |

| Lipophilicity | Moderate ( | Improves membrane permeability compared to polar side chains. |

| Metabolic Stability | High | Resistant to aminopeptidases and proteasomal degradation. |

Synthetic Methodologies

The synthesis of enantiopure (3S)-3-amino-3-cyclopropylpropanoic acid is non-trivial due to the sensitivity of the cyclopropyl ring to ring-opening conditions. The industry standard relies on homologation or asymmetric addition.

Primary Route: Arndt-Eistert Homologation

This route converts an

Workflow Logic:

-

Starting Material: (S)-Cyclopropylglycine (protected).

-

Activation: Formation of a mixed anhydride.

-

Diazotization: Reaction with diazomethane to form an

-diazoketone.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Wolff Rearrangement: Silver-catalyzed rearrangement to the ketene, followed by nucleophilic attack (water) to yield the

-amino acid.

Experimental Protocol: Arndt-Eistert Homologation

Note: Diazomethane is explosive/toxic. Use specialized glassware (fire-polished) and blast shields.

Step-by-Step Methodology:

-

Activation:

-

Dissolve

-Boc-(S)-cyclopropylglycine (1.0 eq) in anhydrous THF under -

Add

-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). -

Stir for 15 minutes to generate the mixed anhydride.

-

-

Diazoketone Formation:

-

Filter the salt precipitate rapidly under inert atmosphere.

-

Add the filtrate dropwise to a solution of diazomethane (approx. 2.5 eq in

) at 0°C. -

Stir for 3 hours, allowing the mixture to warm to room temperature.

-

Quench excess diazomethane with dilute acetic acid. Concentrate to yield the crude

-diazoketone.

-

-

Wolff Rearrangement:

-

Dissolve the crude diazoketone in THF/

(9:1). -

Add silver benzoate (0.1 eq) and protect from light.

-

Sonicate or stir until nitrogen evolution ceases (approx. 1-2 hours).

-

Workup: Acidify to pH 2, extract with EtOAc, dry over

, and concentrate. -

Purification: Recrystallization from EtOAc/Hexane yields pure (3S)-3-(Boc-amino)-3-cyclopropylpropanoic acid.

-

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points and flow of the Arndt-Eistert synthesis, highlighting safety checks.

Caption: Step-wise Arndt-Eistert homologation pathway for the synthesis of the target beta-amino acid.

Medicinal Chemistry Applications

Peptidomimetics & Foldamers

The primary utility of (3S)-3-amino-3-cyclopropylpropanoic acid lies in peptidomimetics . By replacing a labile

-

Mechanism: The extra carbon atom allows the backbone to adopt a gauche conformation that mimics the turn structures found in bioactive peptides (e.g.,

-turns in GPCR ligands). -

Result: Enhanced binding affinity due to entropic pre-organization of the ligand.

Case Study: Integrin Antagonists ( )

Integrins are transmembrane receptors involved in cell adhesion and signal transduction.[3] Antagonists of

-

The Challenge: The RGD (Arg-Gly-Asp) tripeptide sequence is the natural ligand but has poor bioavailability and stability.

-

The Solution: Cyclization and backbone modification.[4] Incorporating

-amino acids creates "RGD mimetics." -

Role of the Scaffold: The (3S)-3-amino-3-cyclopropylpropanoic acid moiety serves as a rigid linker that positions the acidic pharmacophore (Asp mimic) and the basic pharmacophore (Arg mimic) at the precise distance required for the integrin binding pocket, while the cyclopropyl group fills a hydrophobic sub-pocket (S1/S3 region).

Case Study: Renin Inhibitors

Renin is an aspartyl protease.[5] Transition-state mimics often require a non-cleavable bond that resembles the tetrahedral intermediate of peptide hydrolysis.

-

Application:

-amino acids are bioisosteres of the transition state. The cyclopropyl group provides bulk to fill the large hydrophobic S1 or S3 pockets of the Renin enzyme, similar to the bulky side chains seen in Aliskiren (though Aliskiren uses a different specific chain, the principle of hydrophobic occupancy remains).

Structure-Activity Relationship (SAR) Logic

The following diagram details the logical flow of why a medicinal chemist would select this specific scaffold during lead optimization.

Caption: Decision tree for implementing (3S)-3-amino-3-cyclopropylpropanoic acid in lead optimization.

References

-

Podlech, J., & Seebach, D. (1995).[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

-

Ishikawa, M., et al. (2006).[6] "Tricyclic pharmacophore-based molecules as novel integrin alpha(v)beta3 antagonists." Bioorganic & Medicinal Chemistry. Link

-

Wyle, M.J., et al. (2025). "Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl-Derivative as a Renin Inhibitor." MDPI. Link

-

De Meijere, A. (2000). "Small rings: a world of wonders." Pure and Applied Chemistry. Link

-

Gellman, S.H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

Sources

- 1. scribd.com [scribd.com]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Aliskiren - Proteopedia, life in 3D [proteopedia.org]

- 6. Tricyclic pharmacophore-based molecules as novel integrin alpha(v)beta3 antagonists. Part III: synthesis of potent antagonists with alpha(v)beta3/alpha(IIb)beta3 dual activity and improved water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protecting group strategies for 3-amino-3-cyclopropylpropanoic acid

Application Note: Protecting Group Strategies for 3-Amino-3-Cyclopropylpropanoic Acid

-Cyclopropyl-Executive Summary & Strategic Analysis

3-amino-3-cyclopropylpropanoic acid is a critical

The Core Challenge: The primary challenge in handling this molecule is not the inherent instability of the cyclopropane ring—which is surprisingly robust—but the risk of electrophilic ring opening under specific forcing conditions. While cyclopropanes generally survive standard TFA (Trifluoroacetic acid) and piperidine treatments, they are susceptible to ring-opening during:

-

Harsh Acidolysis: Anhydrous HF (used in Boc/Bn final cleavage) can trigger ring opening or rearrangement.

-

Aggressive Hydrogenation: While standard Pd/C hydrogenolysis is usually safe, high pressures or acidic solvents can promote reduction of the strained ring.

Strategic Recommendation: For peptide synthesis (SPPS) and general medicinal chemistry, the Fmoc/tBu strategy is superior to the Boc/Bn strategy for this specific scaffold. The mild acidic cleavage (TFA/Water/TIPS) preserves the cyclopropyl integrity, whereas the harsh HF conditions required for Boc removal pose a significant risk of byproduct formation.

Protecting Group Decision Matrix

The following decision tree outlines the logical flow for selecting the appropriate protection strategy based on your downstream application.

Figure 1: Strategic decision tree for selecting protection schemes. The Fmoc route is prioritized to avoid the use of Hydrogen Fluoride (HF).

Detailed Protocols

Protocol A: Fmoc Protection (N-Terminus)

This is the gold-standard method for preparing the building block for SPPS. We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is more reactive but can lead to the formation of "Fmoc-dipeptides" (dimerization) and is more prone to inducing racemization or side reactions with the strained ring.

Reagents:

-

3-amino-3-cyclopropylpropanoic acid (1.0 equiv)

-

Fmoc-OSu (1.1 equiv)

-

Sodium Bicarbonate (

) or Sodium Carbonate ( -

Solvent: Water / Acetone (1:1) or Water / Dioxane (1:1)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, suspend 3-amino-3-cyclopropylpropanoic acid (10 mmol) in water (25 mL). Add

(20 mmol, 2.0 equiv) and stir until a clear solution is obtained.-

Note: The pH should be maintained between 8.5 and 9.0. If the pH is too high (>10), base-catalyzed polymerization or ring degradation could theoretically occur, though rare.

-

-

Addition: Dissolve Fmoc-OSu (11 mmol, 1.1 equiv) in Acetone or Dioxane (25 mL). Add this solution dropwise to the aqueous amino acid solution over 15 minutes at Room Temperature (RT).

-

Reaction: Stir the mixture vigorously at RT for 3–12 hours. Monitor consumption of the free amino acid by TLC (n-Butanol/AcOH/Water 3:1:1) or LC-MS.[1]

-

Checkpoint: The mixture will become cloudy as the Fmoc-derivative forms.

-

-

Work-up:

-

Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure (Rotavap) at

. -

Dilute the remaining aqueous residue with water (30 mL).

-

Wash: Extract with Diethyl Ether (

mL) to remove unreacted Fmoc-OSu and byproducts. Discard the organic (ether) layer. -

Acidification: Cool the aqueous phase to

. Carefully acidify to pH 2–3 using 1N HCl or 10% Citric Acid.-

Critical: Do not use concentrated HCl; local heating and high acidity can damage the cyclopropyl ring.

-

-

Extraction: Extract the precipitated product into Ethyl Acetate (

mL).

-

-

Isolation: Wash the combined Ethyl Acetate layers with Brine (

), dry over -

Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Yield Expectation: 85–95%

Data Validation:

Protocol B: C-Terminal Protection (Methyl Ester)

If solution-phase synthesis is required, protecting the carboxylic acid is necessary.

Reagents:

-

Thionyl Chloride (

) -

Methanol (anhydrous)

Methodology (The "Safe" Fisher Esterification):

-

Chill anhydrous Methanol (20 mL) to

under Nitrogen. -

Add

(1.5 equiv) dropwise. Stir for 10 minutes. -

Add 3-amino-3-cyclopropylpropanoic acid (5 mmol) in one portion.

-

Allow to warm to RT and stir for 12 hours.

-

Why this method? Using

generates anhydrous HCl in situ. While HCl is strong, the absence of water and the relatively mild temperature prevents the cyclopropyl ring opening that might occur in aqueous refluxing strong acids.

-

-

Concentrate in vacuo. The product is isolated as the Hydrochloride salt.

Stability & Orthogonality Data

The following table summarizes the stability of the cyclopropyl moiety against common deprotection cocktails.

| Reagent / Condition | Purpose | Cyclopropyl Stability | Notes |

| 20% Piperidine in DMF | Fmoc Removal | Stable | Standard SPPS condition. No risk. |

| 95% TFA / 2.5% TIPS / H2O | Boc/tBu Removal | Stable | Standard cleavage. TIPS acts as a scavenger preventing electrophilic attack on the ring. |

| H2 / Pd/C (1 atm, MeOH) | Cbz/Bn Removal | Generally Stable | Caution: Prolonged exposure or acidic solvents (AcOH) can lead to ring opening (hydrogenolysis of the C-C bond). |

| Anhydrous HF | Final Cleavage (Boc) | Unstable / Risky | High risk of ring opening or rearrangement. Avoid. |

| LiOH / NaOH (aq) | Ester Hydrolysis | Stable | Standard saponification is safe. |

Mechanistic Workflow: SPPS Cycle

This diagram illustrates the safe handling of the residue during a standard Solid Phase Peptide Synthesis cycle.

Figure 2: SPPS workflow.[2] Note that the cyclopropyl ring is spectators to the coupling and deprotection, but requires scavengers (TIPS) during TFA cleavage to prevent cation-induced ring opening.

Troubleshooting & Expert Tips

-

Scavengers are Mandatory: During TFA cleavage, the cyclopropyl ring acts as a potential weak nucleophile. If you have Trityl (Trt) or t-Butyl cations floating around without sufficient scavengers (Triisopropylsilane - TIPS), these cations can attack the ring or induce rearrangement. Always use at least 2.5% TIPS.

-

Avoid "Fmoc-Cl": As noted in Protocol A, Fmoc-chloride is too aggressive. The formation of dipeptides is a known side reaction with beta-amino acids because the nucleophilicity of the beta-amine is distinct from alpha-amines. Fmoc-OSu controls this kinetics.

-

Solubility:

-amino acids often display different solubility profiles than

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][][7] Chemical Reviews, 109(6), 2455-2504.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability of cyclopropyl to hydrogenation/acid).

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. (Context on beta-amino acid stability and synthesis).

-

Ebner, C., & Seebach, D. (2011). "The synthesis of beta-peptides." Accounts of Chemical Research. (Detailed protocols on beta-amino acid coupling).

Sources

Microwave-assisted coupling of hindered beta-amino acids

High-Efficiency Microwave-Assisted Coupling of Hindered -Amino Acids in SPPS

Application Note & Protocol Guide

Executive Summary

The incorporation of

This guide details a Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) protocol specifically optimized for these difficult couplings. By leveraging dielectric heating, we can overcome the activation energy barrier (

Scientific Foundation: The Microwave Advantage

Dielectric Heating vs. Conductive Heating

In conventional synthesis, heat transfers from the vessel wall inward (conduction), creating thermal gradients. In MW-SPPS, energy is transferred directly to the solvent and reagents via dipolar rotation and ionic conduction .

-

Dipolar Rotation: Polar solvent molecules (DMF, NMP) align with the oscillating electric field. As the field alternates (2.45 GHz), molecular friction generates rapid, uniform internal heat.

-

The "Specific Microwave Effect": While debated, the consensus in peptide chemistry is that the primary benefit is the rapid attainment of high temperatures (

) which disrupts inter-chain hydrogen bonds (

Overcoming Steric Hindrance

For a hindered

Critical Parameters & Reagent Selection

The choice of coupling cocktail is binary: Standard for speed/safety, and High-Power for the specific hindered

Table 1: Coupling Reagent Comparison for MW-SPPS

| Parameter | DIC / Oxyma Pure | HATU / HOAt / DIEA | COMU / DIEA |

| Role | General Routine Coupling | Hindered / Difficult Couplings | High-Efficiency Alternative |

| Mechanism | Carbodiimide (Neutral pH) | Uronium/Aza-benzotriazole (Basic pH) | Uronium/Oxyma (Basic pH) |

| Racemization Risk | Low (Safe for Cys/His) | Moderate (High at | Low-Moderate |

| Stability | High | Unstable in DMF (Use immediately) | Stable |

| Recommendation | Use for backbone; safe baseline. | Gold Standard for hindered | Excellent alternative to HATU. |

Experimental Protocols

Protocol A: Resin Preparation & Swelling

-

Resin Choice: Use low-loading resins (0.2 – 0.4 mmol/g) such as ChemMatrix or PEG-PS to minimize steric crowding between growing chains.

-

Swelling: Swell resin in DMF for 20 minutes at Room Temperature (RT) prior to the first step. Microwaves are not needed for swelling.

Protocol B: The "Hindered -Coupling" Cycle

Use this specific cycle ONLY when introducing the hindered

Reagents:

-

Amino Acid: 0.2 M in DMF (5-fold excess relative to resin).

-

Activator: 0.5 M HATU in DMF (4.9-fold excess).

-

Base: 2.0 M DIEA (N,N-Diisopropylethylamine) in NMP (10-fold excess).

Step-by-Step Workflow:

-

Deprotection (Fmoc Removal):

-

Reagent: 20% Piperidine in DMF + 0.1 M HOBt (to suppress aspartimide).[1]

-

MW Stage 1: 75°C, 30 Watts, 120 seconds.

-

Wash: DMF (4 x 30 sec).

-

-

Pre-Activation (Crucial for Hindered AAs):

-

Combine Amino Acid and HATU outside the vessel.

-

Add DIEA immediately before adding to the resin.

-

Note: Do not let the activated ester sit for >2 mins before addition; HATU degrades.

-

-

Coupling (The Critical Step):

-

Add pre-activated cocktail to resin.

-

MW Stage 1 (Ramp): Ramp to 75°C over 2 mins.

-

MW Stage 2 (Hold): Hold at 75°C (or 90°C for extremely hindered

) for 10 minutes . -

Note: For extremely difficult residues (e.g., adjacent

-AAs), perform a Double Couple (Drain

-

-

Capping (Mandatory):

-

Reagent: Acetic Anhydride / DIEA / DMF.

-

Condition: RT for 5 mins or MW at 50°C for 2 mins.

-

Reason: Caps unreacted amines to prevent "deletion sequences" which are impossible to purify later.

-

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision process for selecting conditions and the physical workflow.

Diagram 1: Optimization Logic for Hindered Residues

Caption: Decision tree for selecting coupling conditions based on steric hindrance and racemization risk.

Diagram 2: The Microwave SPPS Cycle

Caption: Step-by-step workflow for a single elongation cycle using microwave irradiation.

Troubleshooting & Quality Control

The "Self-Validating" Steps

To ensure protocol integrity, perform these checks during synthesis, not just at the end:

-

Chloranil Test (for Secondary Amines): Since

-amino acids or Proline are secondary amines, the standard Kaiser test (ninhydrin) is unreliable. Use the Chloranil test.-

Result: Blue/Green beads = Unreacted amine (Incomplete coupling).

-

Action: Retreatment required (Double Couple).

-

-

Micro-Cleavage: At critical junctures (after the hindered block), remove ~5 mg of resin, cleave (95% TFA), and analyze via LC-MS. This confirms the mass before wasting expensive reagents on subsequent steps.

Common Pitfalls

-

Aspartimide Formation: If your sequence contains Asp-Gly, Asp-Asn, or Asp-Ser, the high temperatures of MW-SPPS can catalyze ring closure.

-

Solution: Add 0.1 M HOBt to the Piperidine deprotection solution.[1]

-

-

Racemization of Cys/His:

-

Solution:NEVER microwave Cys or His at >50°C. Use the "Gentle Cycle" (50°C, 10 min) or couple at Room Temperature for 60 mins using DIC/Oxyma.

-

References

-

Collins, J. M., & Leadbeater, N. E. (2007). Microwave energy: a new tool for the peptide chemist. Organic & Biomolecular Chemistry. Link

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link

-

CEM Corporation. (2013). Microwave-Assisted Solid-Phase Peptide Synthesis of Difficult Sequences. Application Note. Link

-

Biotage. (2020). Strategies for the Synthesis of Hindered Peptides. Biotage Application Notes. Link

-

Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Link

Synthesis of beta-peptides containing cyclopropyl side chains

Application Note: Precision Synthesis of -Peptides Containing Cyclopropyl Side Chains

Executive Summary

The incorporation of cyclopropyl moieties into

This guide provides a validated protocol for the synthesis of

Scientific Rationale & Mechanistic Insight

The Cyclopropyl Constraint

In

-

Consequence: This pre-organizes the monomer into a gauche conformation, lowering the entropic cost of folding into a stable helix.

-

Metabolic Stability: The non-natural backbone and the steric bulk of the cyclopropyl group render these peptides virtually immune to standard proteases (trypsin, chymotrypsin).

Synthetic Strategy: Arndt-Eistert Homologation

While various routes exist (e.g., Michael addition to chiral acceptors), the Arndt-Eistert homologation remains the most robust method for generating enantiopure

Module 1: Monomer Synthesis Protocol

Target: Fmoc-

Reagents Required[1][2][3][4][5][6][7][8][9][10]

-

Fmoc-L-Cyclopropylglycine (Starting material)

-

Isobutyl chloroformate (IBCF)

-

N-Methylmorpholine (NMM)

-

TMS-Diazomethane (2.0 M in hexanes) – Safer alternative to diazomethane gas

-

Silver benzoate (

) -

1,4-Dioxane/Water

Step-by-Step Methodology

-

Mixed Anhydride Formation (Activation):

-

Dissolve Fmoc-L-cyclopropylglycine (1.0 eq) in anhydrous THF under

atmosphere at -15°C. -

Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq).

-

Critical Checkpoint: Stir for 20 minutes. The formation of a white precipitate (NMM·HCl) indicates successful activation.

-

-

Diazoketone Generation:

-

Add TMS-Diazomethane (2.5 eq) slowly to the cold mixture.

-

Allow the reaction to warm to room temperature (RT) and stir for 3 hours.

-

Safety: Perform in a well-ventilated fume hood. Quench excess diazomethane with dilute acetic acid before workup.

-

Purification: Isolate the

-diazoketone via silica gel flash chromatography (Ethyl Acetate/Hexane gradient).

-

-

Wolff Rearrangement (Homologation):

-

Dissolve the purified diazoketone in 1,4-dioxane/water (9:1 v/v).

-

Add Silver Benzoate (0.1 eq) and sonicate or heat to 50°C.

-

Mechanism:[1][2][3][4][5][6] The silver catalyst promotes the loss of

, generating a ketene intermediate which is immediately trapped by water to form the -

Endpoint: Evolution of gas (

) ceases and TLC shows consumption of the yellow diazoketone.

-

Visualization: Arndt-Eistert Homologation Workflow

Figure 1: The Arndt-Eistert homologation pathway converting the

Module 2: Solid Phase Oligomerization (SPPS)

Challenge: The cyclopropyl group at the

Protocol Specifications

| Parameter | Standard Condition | Cyclopropyl |

| Resin | Wang or Rink Amide | Rink Amide ChemMatrix (Better swelling) |

| Loading | 0.5 - 0.8 mmol/g | Low Loading (0.2 - 0.4 mmol/g) |

| Coupling Reagent | HBTU/DIC | HATU / HOAt |

| Base | DIPEA | TMP (2,4,6-Trimethylpyridine) or DIPEA |

| Coupling Time | 45 min (Single) | 2 x 60 min (Double Coupling) |

Step-by-Step SPPS Cycle

-

Fmoc Deprotection:

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

-

Coupling (The Critical Step):

-

Pre-activation: Dissolve Fmoc-

-Cpg-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add HOAt (3.0 eq) to suppress racemization. Add DIPEA (6.0 eq). -

Reaction: Add activated solution to resin. Shake for 60 minutes.

-

Drain & Repeat: Drain the vessel and repeat the coupling step with fresh reagents for another 60 minutes.

-

QC: Perform a Chloranil test (more sensitive for secondary amines/hindered amines than Kaiser test). If blue particles persist, perform a third coupling.

-

-

Capping (Optional but Recommended):

-

Acetylate unreacted amines using Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

-

-

Cleavage:

-

Cocktail: TFA/TIS/Water (95:2.5:2.5).

-

Time: 2-3 hours.

-

Precipitate in cold diethyl ether.

-

Visualization: Optimized SPPS Cycle

Figure 2: Modified SPPS cycle emphasizing double coupling and rigorous QC testing for sterically hindered cyclopropyl residues.

Structural Characterization & QC

Once synthesized, the

-

Mass Spectrometry (ESI-MS):

-

Expect a mass shift of +14 Da per residue compared to the

-peptide analog (due to the extra

-

-

Circular Dichroism (CD):

-

14-Helix Signature: Look for a maximum at ~214 nm and a minimum at ~198 nm in methanol. This confirms the cyclopropyl side chains are successfully enforcing the helical fold.

-

-

NMR Spectroscopy:

-

NOESY: Strong

and

-

References

-

Seebach, D.

-Peptides: a surprise at every turn. Chemical Communications.[3] Link -

Appella, D. H., et al. (1999).

-Peptide Foldamers: Robust Helix Formation in a New Family of -

Podlech, J., & Seebach, D. (1995).[5] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides.[5] Angewandte Chemie International Edition.[5] Link

-

Wimmer, L., et al. (2023). Synthesis of Cyclopropane-Containing Amino Acids.[7][8][9][6] Organic Letters. Link(Note: Generalized link to journal for recent methodologies).

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

Sources

- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 4. Arndt-eistert homologation | PPTX [slideshare.net]

- 5. Arndt-Eistert Synthesis [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

Troubleshooting & Optimization

Technical Support Center: Improving Coupling Efficiency of (3S)-3-Amino-3-cyclopropylpropanoic Acid in SPPS

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of incorporating non-canonical amino acids into peptide sequences. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to enhance the coupling efficiency of (3S)-3-Amino-3-cyclopropylpropanoic acid in your Solid-Phase Peptide Synthesis (SPPS) workflows.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of (3S)-3-Amino-3-cyclopropylpropanoic acid.

Q1: Why is (3S)-3-Amino-3-cyclopropylpropanoic acid considered a "difficult" amino acid to couple in SPPS?

(3S)-3-Amino-3-cyclopropylpropanoic acid presents significant steric hindrance due to the bulky cyclopropyl group adjacent to the amine. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and potentially incomplete coupling.[1]

Q2: What are the immediate signs of poor coupling efficiency with this amino acid?

The most direct indicator of incomplete coupling is a positive Kaiser test (blue beads) after the coupling step, which signifies the presence of unreacted primary amines.[2] Subsequent analysis of the crude peptide by HPLC/MS will often show a significant peak corresponding to a deletion sequence (the peptide lacking the intended cyclopropyl amino acid).

Q3: Can I just extend the coupling time to solve the issue?

While extending the reaction time can help drive the reaction to completion, it is often not sufficient on its own for severely hindered residues.[3] Prolonged exposure to basic conditions during coupling can also increase the risk of side reactions, including racemization.

Q4: Are there specific coupling reagents that are known to be more effective for such hindered amino acids?

Yes, more potent coupling reagents are generally required. Guanidinium/uronium salt-based reagents like HATU, HCTU, and COMU are often more effective than standard carbodiimide reagents (e.g., DIC) for sterically hindered couplings.[2][4] Phosphonium salt-based reagents like PyBOP and PyAOP are also excellent choices, particularly for minimizing side reactions.[5]

Q5: Is racemization a significant concern with (3S)-3-Amino-3-cyclopropylpropanoic acid?

Racemization is a potential issue with any amino acid during activation and coupling.[6] The risk can be elevated with hindered amino acids if harsh conditions or extended reaction times are used. The choice of base and additives is crucial for suppressing racemization.[6] Additives like HOBt, HOAt, and Oxyma Pure are used to form active esters that can reduce the likelihood of racemization.[6]

Troubleshooting Guide: Low Coupling Yield

When encountering low coupling efficiency for (3S)-3-Amino-3-cyclopropylpropanoic acid, a systematic approach to troubleshooting is essential.

Initial Diagnosis: Confirming Incomplete Coupling

The first step is to unequivocally confirm that low yield is due to poor coupling of the target amino acid.

-

Kaiser Test: A qualitative and rapid test to detect free primary amines on the resin. A strong blue color after the coupling step is a clear indication of a problem.

-

Cleavage and Analysis of a Small Resin Sample: After the problematic coupling step, cleave the peptide from a small amount of resin. Analyze the crude product using RP-HPLC and Mass Spectrometry. Look for the presence and relative abundance of the desired full-length peptide versus the deletion sequence.

Troubleshooting Workflow

If incomplete coupling is confirmed, follow this workflow to systematically address the issue.

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Troubleshooting Steps

Step 1: Re-evaluate Your Coupling Reagent

Standard coupling reagents like DIC/HOBt are often inefficient for sterically demanding couplings.[7] Upgrading to a more potent reagent is the most impactful first step.

-

Guanidinium/Uronium Reagents (e.g., HATU, HCTU, COMU): These reagents form highly reactive OAt or Oxyma esters, which react faster and can overcome steric hindrance more effectively.[8] HATU is often considered a gold standard for difficult couplings.[9]

-

Phosphonium Reagents (e.g., PyBOP, PyAOP): These are also highly effective and have the advantage of not causing guanidinylation of the N-terminal amine, a potential side reaction with uronium-based reagents.[5] This makes them particularly suitable if you need to use a large excess of the reagent.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

| Reagent | Class | Key Advantages | Potential Issues |

| DIC/HOBt | Carbodiimide | Cost-effective, low racemization with HOBt. | Often inefficient for hindered couplings.[7] |

| HBTU/HCTU | Guanidinium/Uronium Salt | More reactive than DIC/HOBt, good for routine synthesis. | Can cause guanidinylation side reactions.[5] |

| HATU | Guanidinium/Uronium Salt | Highly reactive, excellent for hindered couplings, low racemization.[9] | Higher cost, potential for side reactions if not used correctly.[5] |

| COMU | Guanidinium/Uronium Salt | Reactivity comparable to HATU, safer (non-explosive byproducts).[10] | Limited solution stability. |

| PyBOP | Phosphonium Salt | High reactivity, no guanidinylation, good for cyclization.[5] | Byproduct (HMPA from BOP) is carcinogenic; PyBOP is a safer alternative.[10] |

Step 2: Implement a Double Coupling Protocol

For particularly difficult sequences, a single coupling step, even with a potent reagent, may not be sufficient. Performing the coupling step twice can significantly increase the yield of the desired product.[3]

-

Procedure: After the first coupling reaction, wash the resin thoroughly with DMF. Then, repeat the coupling step with a fresh solution of the activated amino acid.[3]

Step 3: Optimize Reaction Conditions

Fine-tuning the reaction parameters can provide a significant boost in efficiency.

-

Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[3] A 3- to 5-fold excess is a common starting point for difficult couplings.

-

Choice of Base: The base used for activation plays a critical role. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for minimizing racemization, a less hindered base like N-methylmorpholine (NMM) can be considered, although it may be less effective in promoting the coupling of hindered residues.[6]

-

Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier for sterically hindered couplings.[2] Microwave-assisted SPPS can be particularly effective in driving difficult couplings to completion quickly.[1]

Step 4: Introduce a Capping Step

If you continue to see deletion products despite optimization, it is crucial to cap any unreacted N-terminal amines after the coupling step. This prevents them from reacting in subsequent cycles, which simplifies the final purification of the desired full-length peptide.[4]

-

Procedure: After the coupling and subsequent washing steps, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF. This will acetylate any free amines, rendering them unreactive for the remainder of the synthesis.

Experimental Protocols

Here are detailed protocols for key procedures discussed in this guide.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a first-line approach for coupling (3S)-3-Amino-3-cyclopropylpropanoic acid.

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the Fmoc-deprotection of the N-terminal amino acid on the resin (e.g., with 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-6 times).

-

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-(3S)-3-Amino-3-cyclopropylpropanoic acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.

-

Activation: Add DIPEA (8 eq) to the activation solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test. If the test is positive (blue beads), continue to the double coupling protocol. If negative, proceed with washing.

-

Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove any residual reagents.

Protocol 2: Acetic Anhydride Capping

This should be performed after a coupling step where a positive Kaiser test indicates incomplete reaction.

-

Resin Preparation: Following the coupling step (and optional double coupling), wash the resin with DMF (3 times).

-

Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:7 v/v/v ratio).

-

Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove capping reagents and byproducts.

-

Confirmation: A Kaiser test should now be negative (yellow/colorless beads), confirming that all free amines have been capped.

Visualizing the Mechanism: Activation with HATU

The enhanced reactivity of HATU stems from its ability to form a highly reactive OAt-ester intermediate.

Caption: Mechanism of amino acid activation and coupling using HATU.

By understanding the steric challenges posed by (3S)-3-Amino-3-cyclopropylpropanoic acid and systematically applying these advanced coupling strategies, researchers can significantly improve synthesis outcomes, leading to higher purity and yield of the final peptide product.

References

-

Benchchem. Troubleshooting low yield in solid-phase peptide synthesis.

-

Benchchem. Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).

-

Benchchem. Commonly Used Coupling Reagents in Peptide Synthesis.

-

Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

-

Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.

-

Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

-

Boc Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

-

Sigma-Aldrich. Peptide Coupling Reagents Guide.

-

Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides.

-

RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.

Sources

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 7. researchgate.net [researchgate.net]

- 8. file.globalso.com [file.globalso.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. bachem.com [bachem.com]

Technical Support Center: Solubility Strategies for Hydrophobic Beta-Peptides

Status: Operational

Current Wait Time: 0 minutes

Operator: Senior Application Scientist

Ticket Subject: Overcoming Aggregation and Precipitation in

Introduction: The Hydrophobic Paradox

Welcome to the technical support hub for

The Root Cause: Unlike

This guide is structured as a Troubleshooting Workflow . Select the module that corresponds to your current experimental stage.

Module 1: Structural Engineering (Pre-Synthesis)

User Issue: "My peptide aggregates immediately upon cleavage, or I am designing a new analog and want to prevent solubility issues."

Diagnostic: The "Globular Amphiphilicity" Check

Standard amphiphilic helices (segregating hydrophobic and hydrophilic residues to opposite faces) often fail for

Q: How do I redesign the sequence to improve solubility without killing bioactivity?

A: You must disrupt the continuous hydrophobic patch using "Ionic Shell" Engineering . Instead of a perfect 50/50 split, wrap the hydrophobic core with charged residues.

Protocol: The 14-Helix Design Rule

For

| Feature | Standard Design (Prone to Aggregation) | Solubility-Optimized Design |

| Residue Pattern | ||

| Scaffold | Homopolymers of | Mixed |

| C-Terminus | Amidation ( | Free Acid ( |

Expert Insight:

Research by the Gellman group demonstrates that "globular amphiphilicity"—where hydrophobic residues are buried by long, flexible polar side chains (like

Module 2: Purification & Handling (Post-Synthesis)

User Issue: "My peptide crashes out on the HPLC column or precipitates in the fraction collector."

Troubleshooting Ticket #404: HPLC Blockage

Symptom: High backpressure, broad peaks, or no elution from C18 column. Diagnosis: The peptide is interacting too strongly with the stationary phase or aggregating in the mobile phase.

Q: Standard Acetonitrile/Water gradients aren't working. What is the alternative?

A: Switch to Propanol/Acid Systems or use Fluorinated Solvents to break hydrogen bonds.

Step-by-Step Protocol: The "Hard-to-Dissolve" Injection Method

-

Dissolution: Do not attempt to dissolve the crude pellet in water or weak buffer.

-

Add Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) dropwise until the pellet clears. These solvents disrupt the intermolecular H-bonds of the

-sheet/helix [2]. -

Ratio: aim for 10-20% final volume of HFIP/TFE.

-

-

Dilution: Dilute with 6M Guanidine HCl or 50% Acetic Acid before injection.

-

Mobile Phase Modification:

-

Standard: Water/Acetonitrile + 0.1% TFA.[1]

-

Hydrophobic Rescue: Replace Acetonitrile with Isopropanol (IPA) or n-Propanol .

-

Elevated Temperature: Run the column at 60°C to reduce hydrophobic interaction strength.

-

Visualization: Purification Decision Tree

Caption: Decision matrix for purifying hydrophobic

Module 3: Formulation & Bioassays (Application)

User Issue: "The peptide is pure, but precipitates when I add it to PBS or Cell Media."

Troubleshooting Ticket #505: "The DMSO Crash"

Symptom: You dissolve stock in 100% DMSO, but upon dilution into media (aqueous), the solution turns cloudy (Tyndall effect).

Causality: The "water shock" forces the hydrophobic

Q: How do I keep the peptide soluble in biological buffers without toxic levels of DMSO?

A: Use Cyclodextrin Complexation or PEGylation .

Strategy A: Cyclodextrin Encapsulation (Non-Covalent)

Hydroxypropyl-

Protocol:

-

Prepare a 20% (w/v) HP-

-CD stock solution in water. -

Dissolve your peptide in a minimal volume of DMSO (e.g., 10 µL).

-

Add the peptide-DMSO mix into the Cyclodextrin solution with vortexing.

-

Result: The hydrophobic face is sequestered. This formulation is generally non-toxic and compatible with IV administration [3].

Strategy B: PEGylation (Covalent Modification)

If the peptide is for in vivo use, covalent attachment of Polyethylene Glycol (PEG) increases the hydrodynamic radius and water solubility.[3]

Protocol:

-

Site: N-terminus or a specific Cysteine side chain.

-

Reagent: mPEG-NHS ester (for N-term) or mPEG-Maleimide (for Cys).

-

Impact: A 2kDa to 5kDa PEG chain is usually sufficient to solubilize a 10-mer hydrophobic

-peptide [4].

Comparative Data: Solubilizing Agents

| Agent | Mechanism | Pros | Cons |

| DMSO | Cosolvent | Universal solvent | Toxic to cells >1%; causes "crash" on dilution |